2-Aminobenzene-1,4-disulfonic acid

Catalog No.
S661802
CAS No.
98-44-2
M.F
C6H7NO6S2
M. Wt
253.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzene-1,4-disulfonic acid

CAS Number

98-44-2

Product Name

2-Aminobenzene-1,4-disulfonic acid

IUPAC Name

2-aminobenzene-1,4-disulfonic acid

Molecular Formula

C6H7NO6S2

Molecular Weight

253.3 g/mol

InChI

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)

InChI Key

LDCCBULMAFILCT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

The exact mass of the compound 2-Aminobenzene-1,4-disulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminobenzene-1,4-disulfonic acid (CAS 98-44-2) is a bifunctional aromatic compound featuring an amine group and two sulfonic acid groups. This structure makes it a critical intermediate in the synthesis of specialized acid dyes, reactive dyes, and optical brighteners. The two sulfonic acid groups impart significant water solubility to both the intermediate and its downstream products, a key property for applications in textiles, inks, and functional polymers. Unlike simple aromatic amines, its disulfonated nature provides distinct advantages in processability and final product performance.

Substituting 2-Aminobenzene-1,4-disulfonic acid with a more common, monosulfonated analog like sulfanilic acid (4-aminobenzenesulfonic acid) or orthanilic acid (2-aminobenzenesulfonic acid) is often unfeasible. The second sulfonic acid group is not a passive substituent; it fundamentally alters the molecule's properties. This additional group dramatically increases water solubility, which is critical for dye bath formulations and creating highly soluble end-products. Furthermore, it modifies the electronic properties and steric profile of the molecule, influencing diazotization and coupling reaction kinetics, which in turn affects the color (chromophore) and lightfastness of the final azo dye. In electropolymerization, the two sulfonic acid groups provide enhanced self-doping and ion-exchange capacity in the resulting polymer, a feature not achievable with monosulfonated precursors.

Precursor for Highly Water-Soluble Azo Dyes and Optical Brighteners

The primary procurement driver for this compound is its role as a precursor for water-soluble dyes and brighteners. While monosulfonated anilines like sulfanilic acid also impart water solubility, the presence of two sulfonic acid groups in the 98-44-2 compound significantly enhances this effect. This is critical for producing dyes that require high solubility for uniform application, such as reactive and direct dyes used in textile dyeing. It is explicitly listed as a key intermediate for numerous C.I. (Colour Index) dyes, including Reactive Orange 20, Reactive Black 39, and Fluorescent Brightener 353, where the disulfonic structure is integral to the final product's performance characteristics.

Evidence DimensionStructural role in dye synthesis
Target Compound DataServes as a key intermediate for a wide range of highly water-soluble reactive dyes, direct dyes, and fluorescent brighteners.
Comparator Or BaselineSulfanilic acid (a common monosulfonated aniline) is also used for water-soluble dyes but provides a lower degree of solubilization.
Quantified DifferenceThe presence of a second -SO3H group provides superior water solubility in the final dye molecule compared to dyes derived from monosulfonated precursors.
ConditionsAqueous synthesis and application of azo dyes and optical brighteners.

For applications requiring high dye concentration in aqueous solutions or superior wash-fastness, starting with this disulfonated intermediate is a non-negotiable formulation requirement.

Enhanced Thermal Stability Compared to Other Functionalized Amines

In process chemistry, thermal stability is a critical parameter. While direct TGA/DSC data for 2-aminobenzene-1,4-disulfonic acid is sparse, comparisons with other classes of functionalized amines show that aromatic sulfonic acids have notable thermal resistance. For instance, studies on sulfanilic acid indicate decomposition begins above 250 °C. In contrast, a comparative study of functionalized amines for CO2 capture showed that amino acid salts begin to degrade at lower temperatures than alkanolamines or diamines, with a thermal stability trend of diamine > alkanolamine > amino acid salt. The robust aromatic C-S and C-N bonds in sulfonated anilines contribute to higher thermal stability, making them more suitable for syntheses requiring elevated temperatures compared to less stable amine derivatives.

Evidence DimensionOnset of Thermal Decomposition
Target Compound DataAromatic sulfonic acids like sulfanilic acid (a close structural analog) exhibit thermal decomposition onset above 250 °C.
Comparator Or BaselineAmino acid salts (e.g., sodium glycinate) show lower thermal stability than alkanolamines (e.g., MEA) and diamines (e.g., EDA) in thermal degradation studies at 135 °C.
Quantified DifferenceThe aromatic sulfonic acid structure provides significantly higher thermal stability compared to aliphatic amino acid salts and other non-aromatic amines used in industrial processes.
ConditionsThermal degradation studies under heating.

This compound's inherent thermal stability makes it a more reliable precursor for chemical syntheses that involve heating, reducing the risk of degradation and byproduct formation compared to less stable amine starting materials.

Superior Aqueous Solubility for Simplified Handling and Formulation

A key handling and processability advantage of 2-aminobenzene-1,4-disulfonic acid is its high water solubility, a direct consequence of its two sulfonic acid groups. While its monosulfonated comparator, orthanilic acid (2-aminobenzenesulfonic acid), has a reported solubility of 10 to 50 mg/mL, technical datasheets for the target compound consistently describe it as 'soluble in water' or 'soluble in dilute alkali', indicating a higher degree of solubility essential for many industrial processes. This contrasts with sulfanilic acid (4-aminobenzenesulfonic acid), which has a more limited water solubility of about 12.5 g/L (12.5 mg/mL). This enhanced solubility simplifies the preparation of aqueous reaction mixtures and dye baths, potentially eliminating the need for co-solvents or harsh pH adjustments required for less soluble analogs.

Evidence DimensionSolubility in Water
Target Compound DataDescribed as 'Soluble in Water'.
Comparator Or BaselineOrthanilic acid: 10 to 50 mg/mL. Sulfanilic acid: 12.51 g/L (approx. 12.5 mg/mL).
Quantified DifferenceQualitatively higher solubility than common monosulfonated isomers, simplifying aqueous processing.
ConditionsAqueous solution at room temperature.

Higher water solubility reduces processing complexity, lowers solvent costs, and allows for the preparation of more concentrated stock solutions, improving throughput and process efficiency.

Manufacturing of High-Solubility Reactive Dyes for Textiles

This compound is the preferred precursor for synthesizing reactive dyes where high aqueous solubility is essential for creating concentrated, stable dye baths and ensuring level dyeing on cellulosic fibers. The two sulfonic acid groups guarantee that the final dye product maintains high solubility even after attachment of the chromophore and reactive groups.

Synthesis of Water-Soluble, Self-Doped Conducting Polymers

In materials science, this monomer can be used for the electropolymerization of water-soluble, self-doped conducting polymers. Unlike polymers derived from aniline or sulfanilic acid, the resulting polymer possesses a higher density of charge-carrying sulfonate groups on the backbone, leading to enhanced ionic conductivity and processability from aqueous solutions for applications in sensors, antistatic coatings, and bioelectronics.

Formulation of Aqueous-Based Optical Brightening Agents

Its use as an intermediate is critical in the production of fluorescent whitening agents for paper and textile industries. The disulfonic structure ensures the final brightener is readily soluble in water-based pulp slurries or finishing baths, allowing for efficient and uniform application to achieve high levels of whiteness.

Physical Description

DryPowde

XLogP3

-0.2

UNII

5E2OT6T2PS

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 85 of 86 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-44-2

Wikipedia

2-amino-p-benzenedisulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Benzenedisulfonic acid, 2-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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